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Compound of Interest

Compound Name: 3,4-Dihydro-2-methoxy-2H-pyran

Cat. No.: B146633 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4-
Dihydro-2-methoxy-2H-pyran (CAS No. 4454-05-1), a versatile heterocyclic compound

utilized in various chemical syntheses. The following sections detail its nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized

experimental protocols for obtaining these spectra.

Spectroscopic Data
The structural elucidation of 3,4-Dihydro-2-methoxy-2H-pyran is corroborated by the following

spectroscopic data, which are summarized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework

of a molecule.

Table 1: ¹H NMR Spectroscopic Data for 3,4-Dihydro-2-methoxy-2H-pyran
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Chemical Shift (δ) ppm Multiplicity Assignment

~4.8 m H-2

~6.4 d H-6

~4.6 d H-5

~3.4 s -OCH₃

~1.8-2.1 m H-3, H-4

Solvent: CDCl₃. Data is compiled from publicly available spectra and may show slight

variations based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for 3,4-Dihydro-2-methoxy-2H-pyran

Chemical Shift (δ) ppm Assignment

~98 C-2

~145 C-6

~100 C-5

~55 -OCH₃

~30 C-3

~19 C-4

Solvent: CDCl₃. Data is compiled from publicly available spectra and may show slight

variations based on experimental conditions.[1]

Infrared (IR) Spectroscopy
IR spectroscopy is employed to identify the functional groups present in a molecule through

their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for 3,4-Dihydro-2-methoxy-2H-pyran
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~2940 Strong C-H stretch (alkane)

~1645 Medium C=C stretch (alkene)

~1200 Strong C-O stretch (ether)

Technique: Attenuated Total Reflectance (ATR) or liquid film.[2]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification.

Table 4: Mass Spectrometry Data for 3,4-Dihydro-2-methoxy-2H-pyran

m/z Relative Intensity (%) Assignment

114 ~20 [M]⁺ (Molecular Ion)

83 ~100 [M - OCH₃]⁺

55 ~50

Ionization Method: Electron Ionization (EI).[3]

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

NMR Spectroscopy
Sample Preparation:

A solution of 3,4-Dihydro-2-methoxy-2H-pyran is prepared by dissolving approximately 10-

20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
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The solution is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

A standard high-resolution NMR spectrometer (e.g., 400 MHz) is used for analysis.

The spectrometer is locked onto the deuterium signal of the solvent.

The magnetic field is shimmed to achieve optimal homogeneity.

For ¹H NMR, a standard single-pulse sequence is used with a pulse angle of 30-45 degrees,

an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8-16

scans are acquired.

For ¹³C NMR, a proton-decoupled single-pulse experiment is performed. Due to the lower

natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required

to achieve an adequate signal-to-noise ratio.

Data Processing:

The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-

domain spectrum.

Phase and baseline corrections are applied.

The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for

¹H and δ = 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
Sample Preparation and Analysis (ATR):

The ATR crystal of the FTIR spectrometer is cleaned with a suitable solvent (e.g.,

isopropanol) and a background spectrum is collected.

A small drop of neat 3,4-Dihydro-2-methoxy-2H-pyran is placed directly onto the ATR

crystal.
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The spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (GC-MS)
Sample Preparation:

A dilute solution of 3,4-Dihydro-2-methoxy-2H-pyran is prepared in a volatile organic

solvent such as dichloromethane or ethyl acetate.

Instrumentation and Data Acquisition:

A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used for the analysis.

Gas Chromatography (GC) Conditions:

Injector Temperature: 250 °C

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is

typically used.

Oven Program: An initial temperature of 50 °C is held for 2 minutes, then ramped at 10

°C/min to 250 °C and held for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Mass Spectrometry (MS) Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-400.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Data Analysis:
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The mass spectrum corresponding to the chromatographic peak of 3,4-Dihydro-2-methoxy-
2H-pyran is analyzed for its molecular ion and fragmentation pattern.

Visualization of Experimental Workflow
The logical flow of spectroscopic analysis for the characterization of 3,4-Dihydro-2-methoxy-
2H-pyran is depicted below.
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Caption: Workflow for Spectroscopic Analysis of 3,4-Dihydro-2-methoxy-2H-pyran.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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